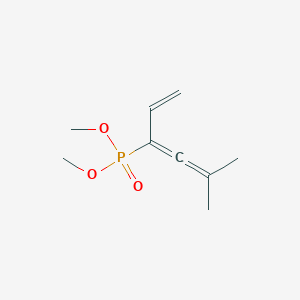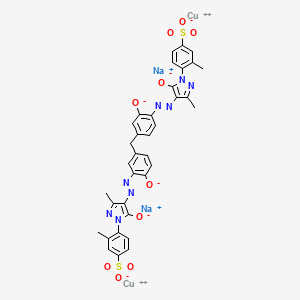
Cuprate(2-), (mu-(4,4'-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprate(2-), (mu-(4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl)))bis(3-methylbenzenesulfonato(6-))))di-, disodium is a complex compound that features copper in a unique coordination environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cuprate compounds often involves the reaction of copper salts with organic ligands under controlled conditions. For this specific compound, the synthesis would likely involve the following steps:
Preparation of Ligands: The organic ligands, such as 4,4’-(methylenebis((2-(hydroxy-kappaO)-4,1-phenylene)(azo-kappaN1)(4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazole-4,1-diyl))), are synthesized through a series of organic reactions, including azo coupling and pyrazole formation.
Formation of Cuprate Complex: The ligands are then reacted with a copper salt, such as copper(II) sulfate, in the presence of a base to form the cuprate complex. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the complex.
Industrial Production Methods
Industrial production of cuprate compounds often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cuprate compounds can undergo various types of chemical reactions, including:
Oxidation-Reduction: Cuprates can participate in redox reactions, where the copper center undergoes changes in oxidation state.
Substitution: Ligands in the cuprate complex can be substituted with other ligands under appropriate conditions.
Coordination: Cuprates can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of a cuprate complex may yield a higher oxidation state copper compound, while substitution reactions may result in new cuprate complexes with different ligands.
Applications De Recherche Scientifique
Cuprate compounds have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cuprate compounds exert their effects often involves the interaction of the copper center with other molecules or ions. In superconductivity, the copper-oxide planes in cuprate superconductors facilitate the flow of electrical current with zero resistance . In catalysis, the copper center can activate substrates and facilitate chemical transformations through coordination and redox processes .
Comparaison Avec Des Composés Similaires
Cuprate compounds can be compared with other copper-based compounds, such as:
Copper(I) Oxide (Cu2O): A simple copper compound with applications in catalysis and materials science.
Copper(II) Sulfate (CuSO4): A widely used copper salt in various chemical processes.
Organocopper Compounds: Compounds where copper is bonded to organic groups, used in organic synthesis.
Cuprate compounds are unique due to their ability to form complex coordination environments and their applications in high-temperature superconductivity, which sets them apart from simpler copper compounds .
Propriétés
Numéro CAS |
73514-02-0 |
|---|---|
Formule moléculaire |
C35H26Cu2N8O10S2.2Na C35H26Cu2N8Na2O10S2 |
Poids moléculaire |
955.8 g/mol |
Nom IUPAC |
dicopper;disodium;3-methyl-4-[3-methyl-4-[[4-[[3-[[3-methyl-1-(2-methyl-4-sulfonatophenyl)-5-oxidopyrazol-4-yl]diazenyl]-4-oxidophenyl]methyl]-2-oxidophenyl]diazenyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C35H32N8O10S2.2Cu.2Na/c1-18-13-24(54(48,49)50)7-10-28(18)42-34(46)32(20(3)40-42)38-36-26-9-5-23(17-31(26)45)15-22-6-12-30(44)27(16-22)37-39-33-21(4)41-43(35(33)47)29-11-8-25(14-19(29)2)55(51,52)53;;;;/h5-14,16-17,44-47H,15H2,1-4H3,(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
Clé InChI |
KKCRZYDKHVMAPK-UHFFFAOYSA-H |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N2C(=C(C(=N2)C)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)[O-])N=NC5=C(N(N=C5C)C6=C(C=C(C=C6)S(=O)(=O)[O-])C)[O-])[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
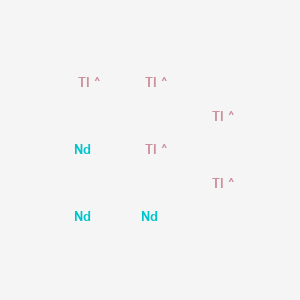
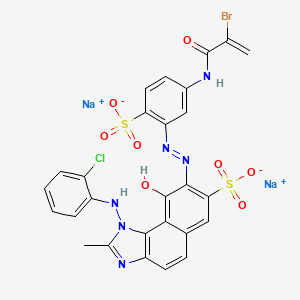
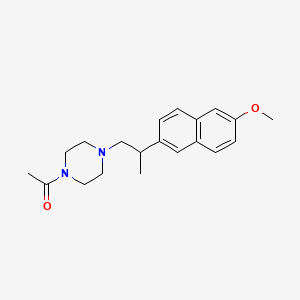
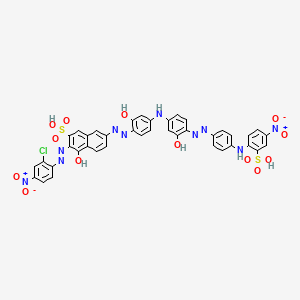
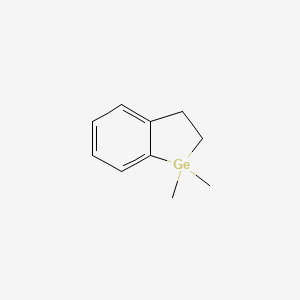


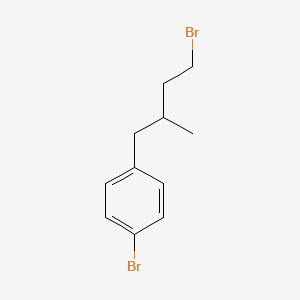
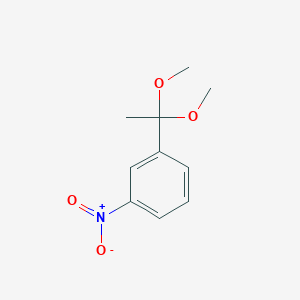
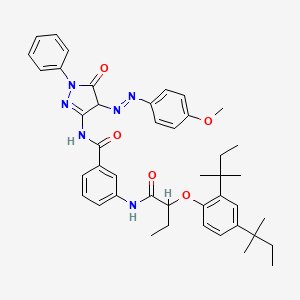
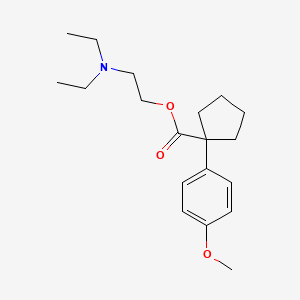
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
